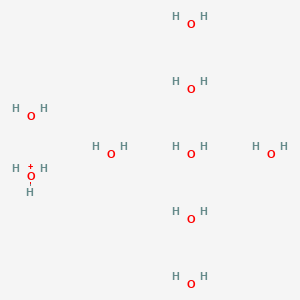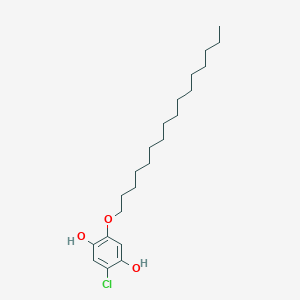
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C14H15N3O6. This compound is characterized by the presence of three ester groups, two cyano groups, and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5,5-dicyanoheptane-1,3,7-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Ester derivatives and amides.
Aplicaciones Científicas De Investigación
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The cyano groups can be converted to amines, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.
Trimethyl 1,2,4-benzenetricarboxylate: Another tricarboxylate ester with a different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is unique due to its heptane backbone and the presence of both ester and cyano groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
151585-46-5 |
|---|---|
Fórmula molecular |
C15H20N2O6 |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate |
InChI |
InChI=1S/C15H20N2O6/c1-21-12(18)5-4-11(14(20)23-3)8-15(9-16,10-17)7-6-13(19)22-2/h11H,4-8H2,1-3H3 |
Clave InChI |
KIKULFWMQYWMIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(CC(CCC(=O)OC)(C#N)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
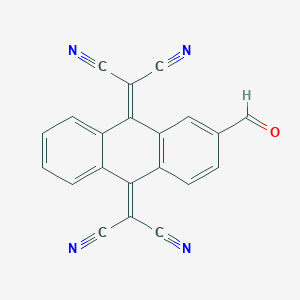
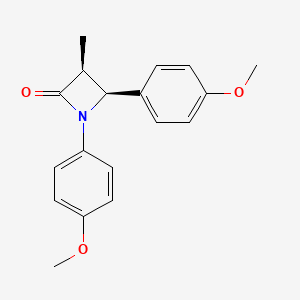
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
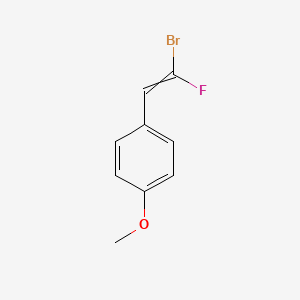


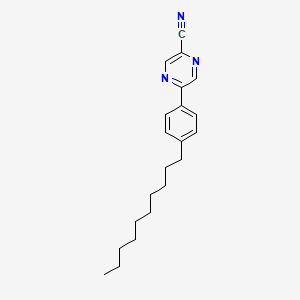
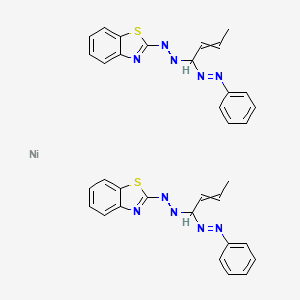

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
